PROTAC BRD4 Degrader-16
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Overview
Description
PROTAC BRD4 Degrader-16 is a potent and selective degrader of the bromodomain-containing protein 4 (BRD4). This compound belongs to the class of proteolysis-targeting chimeras (PROTACs), which are designed to induce the degradation of specific target proteins through the ubiquitin-proteasome system. BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play crucial roles in regulating gene expression and are implicated in various diseases, including cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC BRD4 Degrader-16 involves several key steps:
Formation of the BRD4 ligand: The synthesis begins with the preparation of a ligand that specifically binds to BRD4.
Linker attachment: A linker molecule is then attached to the BRD4 ligand.
E3 ligase ligand attachment: The final step involves the conjugation of the E3 ligase ligand to the linker-BRD4 ligand complex.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment, high-throughput screening, and purification techniques to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the aromatic rings and linker regions.
Reduction: Reduction reactions can occur at the amide bonds and other functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, are common during the synthesis of the BRD4 ligand.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various intermediates and the final this compound molecule .
Scientific Research Applications
PROTAC BRD4 Degrader-16 has a wide range of scientific research applications:
Mechanism of Action
PROTAC BRD4 Degrader-16 exerts its effects by inducing the degradation of BRD4 through the ubiquitin-proteasome system. The compound binds to BRD4 and recruits an E3 ubiquitin ligase, which tags BRD4 with ubiquitin molecules. This ubiquitination marks BRD4 for degradation by the proteasome, leading to a reduction in BRD4 levels and subsequent modulation of gene expression . The molecular targets and pathways involved include the bromodomains of BRD4 and the E3 ligase complex .
Comparison with Similar Compounds
ARV-825: Another BRD4 degrader that has shown efficacy in preclinical models of cancer.
MZ 1: A selective BRD4 degrader with a different linker and E3 ligase ligand.
ZXH-3-26: A BRD4 degrader used in studies of liquid-liquid phase separation.
Uniqueness: PROTAC BRD4 Degrader-16 is unique due to its high selectivity and potency in degrading BRD4. It has been shown to effectively reduce BRD4 levels and modulate gene expression with minimal off-target effects . This makes it a valuable tool for studying BRD4 biology and developing new therapeutic strategies .
Properties
Molecular Formula |
C46H41N7O8 |
---|---|
Molecular Weight |
819.9 g/mol |
IUPAC Name |
N-[[4-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butylcarbamoyl]phenyl]methyl]-6-methyl-7-oxo-4-(2-phenoxyphenyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxamide |
InChI |
InChI=1S/C46H41N7O8/c1-52-26-33(30-12-5-6-15-37(30)61-29-10-3-2-4-11-29)32-24-35(50-40(32)46(52)60)42(56)49-25-27-16-18-28(19-17-27)41(55)48-23-8-7-22-47-34-14-9-13-31-39(34)45(59)53(44(31)58)36-20-21-38(54)51-43(36)57/h2-6,9-19,24,26,36,47,50H,7-8,20-23,25H2,1H3,(H,48,55)(H,49,56)(H,51,54,57) |
InChI Key |
AQPUUPNSVBDCBQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C(C1=O)NC(=C2)C(=O)NCC3=CC=C(C=C3)C(=O)NCCCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=CC=C7OC8=CC=CC=C8 |
Origin of Product |
United States |
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